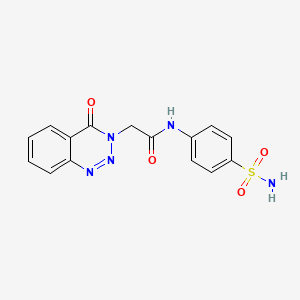![molecular formula C25H25N3O6S B15153447 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonamido group, and a phenylethylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Methanesulfonamido Group: The benzodioxole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamido group.
Formation of the Acetamido Intermediate: The methanesulfonamido intermediate is then reacted with acetic anhydride to form the acetamido intermediate.
Coupling with Phenylethylbenzamide: Finally, the acetamido intermediate is coupled with 1-phenylethylbenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamido group.
Aplicaciones Científicas De Investigación
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular proliferation and apoptosis, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates pathways related to inflammation and cell cycle regulation, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-{2-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is unique due to its combination of a benzodioxole moiety with a methanesulfonamido group and a phenylethylbenzamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C25H25N3O6S |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O6S/c1-17(18-8-4-3-5-9-18)26-25(30)20-10-6-7-11-21(20)27-24(29)15-28(35(2,31)32)19-12-13-22-23(14-19)34-16-33-22/h3-14,17H,15-16H2,1-2H3,(H,26,30)(H,27,29) |
Clave InChI |
ZXHFIIRNXAZTIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)
![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)

![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)

![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)
